molecular formula C18H22FN5O8S B1672862 Flucetosulfuron CAS No. 412928-75-7

Flucetosulfuron

Cat. No.: B1672862
CAS No.: 412928-75-7
M. Wt: 487.5 g/mol
InChI Key: FICWGWVVIRLNRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flucetosulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .

Mode of Action

This compound acts by binding to the ALS enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of essential branched-chain amino acids, disrupting protein synthesis and halting cell division and growth. The result is a gradual wilting and eventual death of the weed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency impairs protein synthesis, affecting various downstream processes, including cell division and growth .

Pharmacokinetics

This compound is rapidly degraded in artificial gastrointestinal juices . In saliva, it remains stable, but in intestinal juices, approximately 18% of this compound is degraded . In artificial gastric juices, about 85% of this compound is rapidly degraded . These results indicate that the sulfonylurea bridge and ester bond of this compound are hydrolyzed in artificial gastrointestinal juices . Considering the rapid degradation of this compound in vitro by artificial gastrointestinal juices, it is likely that there would be no significant absorption of this compound from the gastrointestinal tract into the bloodstream after oral administration .

Result of Action

The molecular effect of this compound is the inhibition of the ALS enzyme, leading to a disruption in the synthesis of branched-chain amino acids . On a cellular level, this results in impaired protein synthesis, disrupted cell division, and halted growth, leading to the death of the weed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, photodegradation of this compound in aqueous media is influenced by ultraviolet (UV) irradiation . The presence of a photocatalyst like TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of UV irradiation was found effective for the photodegradation of toxic this compound residues under aqueous conditions . The influence of different water systems was also assessed during the photodegradation study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flucetosulfuron involves multiple steps, starting with the preparation of intermediates. One of the key intermediates is 3-chloro-2-cyanopyridine, which undergoes several chemical transformations to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions: Flucetosulfuron undergoes various chemical reactions, including hydrolysis, photodegradation, and metabolic transformations.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Imidazolinones
  • Pyrimidinyloxybenzoates
  • Triazolopyrimidines
  • Sulfonylaminocarbonyltriazolinones

Comparison: Flucetosulfuron is unique in its high efficacy against a broad spectrum of weeds, including those that are resistant to other sulfonylurea herbicides. Its ability to control weeds in direct-seeded rice fields, where other herbicides may fail, sets it apart .

Properties

IUPAC Name

[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWGWVVIRLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058095
Record name Flucetosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412928-75-7
Record name Flucetosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412928-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucetosulfuron [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucetosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCETOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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